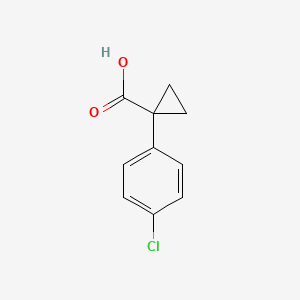

1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHLWSGIQJATGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223228 | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72934-37-3 | |

| Record name | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72934-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072934373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72934-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction: The Strategic Importance of a Structurally Unique Building Block

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative that has garnered significant interest within the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-chlorophenyl group, imparts unique conformational constraints and metabolic stability to molecules in which it is incorporated. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this valuable synthetic intermediate, with a particular focus on its application in the development of central nervous system (CNS) agents, including selective serotonin reuptake inhibitors (SSRIs). The insights provided herein are intended for researchers, scientists, and professionals engaged in drug discovery and development, offering a deeper understanding of the causality behind its synthetic routes and its strategic value in medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and for the characterization of its derivatives.

Core Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for assessing the purity of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | [2] |

| Molecular Weight | 196.63 g/mol | [2] |

| Appearance | White to off-white solid | TCI America |

| Melting Point | 152-155 °C | Thermo Fisher Scientific |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. | ChemicalBook |

Spectroscopic Data and Interpretation

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of the expected spectral data and their interpretation.

¹H NMR Spectroscopy:

While a specific spectrum for the title compound is not publicly available, the expected proton NMR signals can be predicted based on its structure and data from analogous compounds. The spectrum would be characterized by:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the 4-chlorophenyl ring. The para-substitution pattern results in an AA'BB' system.

-

Cyclopropane Protons: A set of multiplets in the upfield region (typically δ 1.0-2.0 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum would provide key information about the carbon framework:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-145 ppm). The carbon attached to the chlorine atom would be shifted downfield, while the quaternary carbon attached to the cyclopropane ring would also be identifiable.

-

Cyclopropane Carbons: Signals in the upfield region (typically δ 15-35 ppm) for the carbons of the cyclopropane ring. The quaternary carbon would be distinct from the two methylene carbons.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, indicating the presence of the chloro-aromatic group.

-

Aromatic C=C Stretches: Several weaker bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 196, with a characteristic M+2 peak at m/z 198 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[5] Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the cyclopropane ring.

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from 4-chlorobenzyl cyanide. This process includes the formation of the cyclopropane ring followed by hydrolysis of the nitrile to the carboxylic acid.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Part 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

This step involves the formation of the cyclopropane ring via a nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH) portion-wise to the stirred DMF at 0 °C. Causality: Sodium hydride is a strong base that deprotonates the benzylic carbon of 4-chlorobenzyl cyanide, generating a carbanion nucleophile.

-

Nucleophile Formation: Slowly add a solution of 4-chlorobenzyl cyanide in dry DMF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes. Causality: This allows for the complete formation of the stabilized carbanion.

-

Cyclization: Add 1,2-dibromoethane to the reaction mixture. Heat the mixture to 80-90 °C and maintain for several hours. Causality: The carbanion acts as a nucleophile, first displacing one bromide from 1,2-dibromoethane. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring, displacing the second bromide.

-

Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile. The product can be further purified by column chromatography.

Part 2: Acidic Hydrolysis to this compound

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-chlorophenyl)cyclopropanecarbonitrile and an aqueous solution of sulfuric acid (e.g., 20% v/v).

-

Hydrolysis: Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Under strong acidic conditions and heat, the nitrile is hydrolyzed to a carboxylic acid. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water, followed by tautomerization and further hydrolysis of the resulting amide.

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. This allows for a range of transformations to generate diverse intermediates for drug discovery.

Diagram of Key Reactions

Caption: Common reactions of this compound.

Conversion to Acyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7][8] This transformation is a cornerstone for subsequent nucleophilic acyl substitution reactions.

Mechanism Insight: The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.[7][8]

Esterification

Esters of this compound can be prepared either by Fischer esterification (reaction with an alcohol under acidic catalysis) or, more commonly, from the acyl chloride by reaction with an alcohol in the presence of a non-nucleophilic base.[9]

Causality in Drug Design: Esterification is often employed to create prodrugs, which can enhance the bioavailability of a parent drug molecule. The resulting ester is then hydrolyzed in vivo to release the active carboxylic acid.

Amide Bond Formation

The formation of amides is arguably the most significant reaction of this compound in the context of medicinal chemistry. Amide bonds are prevalent in a vast array of pharmaceuticals. This transformation can be achieved by reacting the acyl chloride with an amine or by direct coupling of the carboxylic acid with an amine using a variety of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[10][11][12]

Applications in Drug Development: A Focus on CNS Agents

The unique structural features of this compound make it a highly sought-after building block in the synthesis of CNS-active compounds, particularly SSRIs.[1]

The Role of the Cyclopropane Ring:

-

Conformational Rigidity: The cyclopropane ring introduces a high degree of conformational rigidity. This can lock a molecule into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to more flexible alkyl chains. This can lead to improved pharmacokinetic profiles, such as a longer half-life.[1]

The Contribution of the 4-Chlorophenyl Group:

-

Lipophilicity: The chloro- and phenyl- substituents increase the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier and reach its target in the CNS.[1]

-

Aromatic Interactions: The aromatic ring can participate in crucial binding interactions, such as pi-pi stacking or hydrophobic interactions, within the active site of a receptor or enzyme.

Specific Examples in SSRI Synthesis:

While the direct synthesis of many commercially available SSRIs from this specific starting material is often proprietary, the structural motif is present in several classes of CNS agents. For instance, it serves as a key precursor for compounds that are structurally related to milnacipran and other dual serotonin-norepinephrine reuptake inhibitors.[13] The general synthetic strategy involves the coupling of this compound with a suitable amine-containing fragment to construct the final drug molecule.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with a robust and scalable synthetic route, make it an attractive starting material for the synthesis of complex and biologically active molecules. The inherent conformational rigidity and metabolic stability conferred by the cyclopropane ring, along with the physicochemical properties of the 4-chlorophenyl group, provide a powerful tool for drug designers aiming to optimize the pharmacokinetic and pharmacodynamic properties of new therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and the rationale behind its use is essential for any researcher or scientist working in the field of drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]

- 4. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]

- 5. Cyclopropanecarboxylic acid, 4-chlorophenyl ester [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. hepatochem.com [hepatochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 72934-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopropanecarboxylic acid, with CAS number 72934-37-3, is a crucial synthetic intermediate in the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-chlorophenyl group, imparts unique characteristics to molecules that incorporate this moiety. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, in-depth analytical characterization, and a discussion of its significant applications, particularly in the realm of drug discovery. The strategic incorporation of this building block can lead to compounds with enhanced potency, improved metabolic stability, and better central nervous system (CNS) penetration.

Introduction

The strategic use of sterically constrained and electronically distinct building blocks is a cornerstone of modern medicinal chemistry. This compound is a prime example of such a scaffold. The cyclopropane ring, the smallest of the cycloalkanes, introduces a high degree of rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[1] This conformational constraint can also contribute to improved metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation.[1][2][3]

The 4-chlorophenyl group, on the other hand, modulates the lipophilicity and electronic nature of the molecule. The chloro-substituent can enhance membrane permeability and influence drug-receptor interactions through halogen bonding.[4] This combination of a rigid aliphatic ring and a substituted aromatic moiety makes this compound a highly sought-after intermediate in the synthesis of a variety of bioactive compounds, most notably as a key component in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72934-37-3 | |

| Molecular Formula | C₁₀H₉ClO₂ | [5] |

| Molecular Weight | 196.63 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-155 °C | |

| Solubility | Soluble in methanol and other organic solvents | |

| Storage | Store at room temperature in a dry, well-ventilated area |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process: the cyclopropanation of 4-chlorophenylacetonitrile to form 1-(4-chlorophenyl)cyclopropanecarbonitrile, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents in immiscible phases. In this synthesis, the deprotonation of 4-chlorophenylacetonitrile occurs in the organic phase, facilitated by a phase-transfer catalyst that transports the hydroxide ions from the aqueous phase. The resulting carbanion then undergoes nucleophilic substitution with 1-bromo-2-chloroethane to form the cyclopropane ring.

Experimental Protocol:

-

To a stirred solution of 4-chlorophenylacetonitrile (1.0 eq) and benzyltriethylammonium chloride (TEBAC, 0.1 eq) in an organic solvent (e.g., toluene), add 1-bromo-2-chloroethane (1.2 eq).

-

To this mixture, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise at ambient temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)cyclopropanecarbonitrile.[2]

Step 2: Hydrolysis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically with sulfuric acid, is a common and effective method.[6] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[7]

Experimental Protocol:

-

To a round-bottom flask, add 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) and a 20-70% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques. Below is a summary of the expected analytical data.

| Technique | Data |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, COOH), 7.4-7.3 (m, 4H, Ar-H), 1.5-1.4 (m, 2H, CH₂), 1.2-1.1 (m, 2H, CH₂) |

| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ~174 (C=O), 141 (Ar-C), 131 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 32 (C-COOH), 17 (CH₂) |

| FTIR (KBr) | ν (cm⁻¹): ~3000 (broad, O-H), ~1700 (s, C=O), ~1490, 1420 (Ar C=C), ~1090 (C-Cl) |

| Mass Spec (EI) | m/z (%): 196 (M⁺), 151 (M⁺ - COOH), 115, 75 |

Note: The exact chemical shifts and coupling constants in NMR, as well as the vibrational frequencies in FTIR, may vary slightly depending on the solvent and instrument used. The mass spectrometry fragmentation pattern is a prediction based on common fragmentation pathways for carboxylic acids.[8]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents.

Central Nervous System (CNS) Agents

The primary application of this compound is in the synthesis of CNS-active molecules, particularly those targeting monoamine transporters. The rigid cyclopropyl linker can properly orient the pharmacophoric elements for optimal interaction with the target protein, while the 4-chlorophenyl group often contributes to the desired lipophilicity for blood-brain barrier penetration.[9]

While not a direct precursor to a major marketed drug in its own right, derivatives of this compound have been investigated for their potential as SSRIs. The structural motif is present in various patented compounds with antidepressant and anxiolytic properties.

Agrochemicals

The cyclopropanecarboxylic acid moiety is also found in a number of pesticides and herbicides. The rigid structure can mimic natural substrates or inhibitors of essential enzymes in pests and weeds, leading to potent and selective activity.

Rationale for Use in Medicinal Chemistry

-

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to a longer in vivo half-life of the drug.[2][10]

-

Potency Enhancement: The conformational rigidity imparted by the cyclopropyl group can lead to a more favorable entropy of binding to the target protein, resulting in enhanced potency.[11]

-

Improved Pharmacokinetics: The 4-chlorophenyl group can increase the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross the blood-brain barrier.[4]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with important biological activities. Its synthesis is well-established, and its physicochemical and spectroscopic properties are well-characterized. The strategic incorporation of this moiety in drug discovery programs, particularly in the development of CNS agents, continues to be an area of active research. The insights provided in this technical guide are intended to facilitate the work of researchers and scientists in leveraging the unique properties of this compound to design and synthesize the next generation of therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Classics in Chemical Neuroscience: Baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Foreword: The Strategic Importance of a Rigid Scaffold

In the landscape of modern medicinal chemistry, the 1-(4-Chlorophenyl)cyclopropanecarboxylic acid moiety stands out as a privileged scaffold. Its rigid, three-dimensional cyclopropane ring serves as a conformational lock, presenting the chlorophenyl group in a well-defined orientation. This structural rigidity is crucial for enhancing binding affinity and optimizing pharmacokinetic profiles in drug candidates, particularly those targeting the central nervous system.[1] This guide provides a detailed examination of its synthesis, moving beyond a mere recitation of steps to explore the underlying chemical principles and rationale that govern this process. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key synthetic intermediate.

Primary Synthetic Trajectory: A Two-Step Cyclopropanation and Hydrolysis Route

The most robust and widely documented pathway to this compound begins with the commercially available starting material, 4-chlorophenylacetonitrile. The synthesis unfolds in two primary stages:

-

Phase-Transfer Catalyzed (PTC) Cyclopropanation: Formation of the cyclopropane ring by reacting 4-chlorophenylacetonitrile with 1,2-dibromoethane.

-

Acid-Catalyzed Hydrolysis: Conversion of the intermediate nitrile, 1-(4-chlorophenyl)cyclopropanecarbonitrile, into the final carboxylic acid product.

This approach is favored for its high efficiency, scalability, and reliance on well-understood chemical transformations.

Caption: High-level overview of the two-step synthesis pathway.

Part 1: The Core of the Synthesis - Phase-Transfer Catalyzed Cyclopropanation

The creation of the cyclopropane ring from an activated methylene compound like 4-chlorophenylacetonitrile is a classic example of a double alkylation. The primary challenge is the immiscibility of the reactants: the organic substrate (4-chlorophenylacetonitrile and 1,2-dibromoethane) and the aqueous inorganic base (concentrated sodium hydroxide). Phase-transfer catalysis provides an elegant solution to this problem.[2][3]

Causality Behind Experimental Choices

-

The Base (50% NaOH): A highly concentrated aqueous solution of sodium hydroxide is used. Its role is to abstract the acidic α-proton from 4-chlorophenylacetonitrile. The high concentration ensures a sufficiently high concentration of hydroxide ions at the aqueous-organic interface.

-

The Alkylating Agent (1,2-Dibromoethane): This molecule provides the two-carbon backbone that will form two sides of the cyclopropane ring. Dichloroethane can also be used, though dibromoethane is often more reactive.[4][5]

-

The Phase-Transfer Catalyst (e.g., Triethylbenzylammonium Chloride): This is the key to the reaction's success. The catalyst is a quaternary ammonium salt with both lipophilic (the organic groups) and hydrophilic (the charged ammonium center) character.[4] It functions by transporting hydroxide anions (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the "naked" and highly reactive hydroxide ion can efficiently deprotonate the 4-chlorophenylacetonitrile, initiating the reaction.[2] Without the catalyst, the reaction would be impractically slow as the deprotonation could only occur at the phase boundary.

Reaction Mechanism: A PTC-Mediated Double Alkylation

The reaction proceeds via a sequential process of deprotonation and nucleophilic substitution.

Caption: The catalytic cycle of the phase-transfer agent.

-

Ion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst pairs with a hydroxide ion (OH⁻) from the aqueous phase and transports it into the organic phase.

-

Deprotonation: The potent Q⁺OH⁻ ion pair deprotonates the 4-chlorophenylacetonitrile to form a resonance-stabilized carbanion.

-

First Alkylation: The carbanion performs an Sₙ2 attack on one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion.

-

Second Deprotonation & Cyclization: A second deprotonation at the same carbon occurs, followed by a rapid intramolecular Sₙ2 reaction, which closes the three-membered ring and displaces the second bromide ion. This intramolecular step is kinetically favored.

-

Catalyst Regeneration: The Q⁺ cation pairs with the displaced bromide anions and returns to the aqueous interface to repeat the cycle.

Part 2: The Final Conversion - Nitrile Hydrolysis

With the core cyclopropane structure assembled, the final step is the conversion of the nitrile functional group into a carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions, though acidic hydrolysis is well-documented for this specific substrate.[6]

Causality Behind Experimental Choices

-

The Acid (20% H₂SO₄): A strong mineral acid like sulfuric acid is required to protonate the nitrile nitrogen, activating it for nucleophilic attack by water.[6]

-

Heat (Reflux): The hydrolysis of both the nitrile and the intermediate amide is kinetically slow at room temperature. Refluxing the reaction mixture for an extended period (10-12 hours) ensures the reaction goes to completion.[6]

-

Workup Strategy: The workup is a classic acid-base extraction designed for the purification of carboxylic acids.

-

Extraction into Organic Solvent: The reaction mixture is first extracted with a solvent like ethyl acetate to move all organic components out of the aqueous acid.

-

Base Extraction: The organic layer is then washed with a strong base (20% NaOH). The carboxylic acid product is deprotonated to form its water-soluble sodium salt (sodium 1-(4-chlorophenyl)cyclopropanecarboxylate), which partitions into the aqueous layer, leaving non-acidic organic impurities behind.

-

Acidification and Precipitation: The purified aqueous layer is acidified with a strong acid (e.g., concentrated HCl). This re-protonates the carboxylate salt, causing the neutral, water-insoluble this compound to precipitate out as a clean, white solid.[6]

-

This self-validating purification protocol—where the product's chemical properties are exploited to separate it from impurities—is highly effective and contributes to the high purity of the final product.

Quantitative Data Summary

The following table summarizes the key parameters for the described synthetic route.

| Parameter | Step 1: Cyclopropanation | Step 2: Hydrolysis & Purification |

| Key Substrates | 4-Chlorophenylacetonitrile, 1,2-Dibromoethane | 1-(4-Chlorophenyl)cyclopropanecarbonitrile |

| Key Reagents | 50% Sodium Hydroxide, Phase-Transfer Catalyst | 20% Sulfuric Acid, Ethyl Acetate, 20% NaOH, Conc. HCl |

| Conditions | Vigorous Stirring, Room Temperature | Reflux (10-12 hours) |

| Reported Yield | (Typically High) | 90-95%[6] |

| Reported Purity | (Crude Intermediate) | 99.4% by HPLC[6] |

| Melting Point | N/A | 152-155 °C[6] |

Detailed Experimental Protocols

Caution: These procedures involve hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

This protocol is adapted from established phase-transfer catalysis procedures for cyclopropanation.[4]

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: To the flask, add 4-chlorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as triethylbenzylammonium chloride (0.05 eq).

-

Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (approx. 10 eq) to the dropping funnel.

-

Reaction: Begin vigorous mechanical stirring to ensure maximum surface area between the organic and aqueous phases. Add the sodium hydroxide solution dropwise to the reaction mixture over 1 hour. The reaction is often exothermic; maintain the temperature between 25-35 °C using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS by sampling the organic layer.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and an organic solvent (e.g., dichloromethane). Separate the layers. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is based directly on a reported procedure.[6]

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.

-

Reaction Charge: Add the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 eq, e.g., 18 g) to the flask. Add a 20% aqueous solution of sulfuric acid (approx. 10 mL per gram of nitrile, e.g., 184 mL).

-

Hydrolysis: Slowly heat the mixture to reflux and maintain a gentle reflux for 10-12 hours. The reaction can be monitored by TLC until the starting nitrile spot disappears.

-

Initial Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract twice with ethyl acetate. Combine the organic layers.

-

Purification via Base Extraction: Extract the combined ethyl acetate layers with a 20% sodium hydroxide solution. This will transfer the carboxylic acid product into the aqueous phase as its sodium salt. Separate the layers and discard the organic phase.

-

Precipitation: Cool the aqueous phase in an ice bath. Slowly and with stirring, acidify the solution to a pH of 2-4 by adding concentrated hydrochloric acid. A white solid product will precipitate.

-

Final Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove residual salts.

-

Drying: Dry the solid product in a vacuum oven to obtain pure this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 6. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 72934-37-3 [chemicalbook.com]

An In-Depth Technical Guide on the Role and Significance of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound of significant interest not as a direct therapeutic agent, but as a pivotal structural intermediate in the synthesis of advanced pharmaceuticals. Extensive review of available scientific literature reveals its primary role as a key building block, particularly in the production of Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of antidepressants. This guide elucidates the "mechanism of action" of this compound from a medicinal chemistry perspective—detailing how its distinct structural motifs contribute to the pharmacological activity of the final drug products. It will explore the broader biological context of related cyclopropane derivatives, address the unsubstantiated link to Carnitine Palmitoyltransferase I (CPT-1) inhibition, and provide both a conceptual framework for investigating such a mechanism and a detailed look at the true mechanism it enables: the inhibition of the serotonin transporter.

Part 1: The Structural Significance of this compound in Medicinal Chemistry

The utility of this compound in drug synthesis is not coincidental; it is a result of the valuable physicochemical properties imparted by its two key structural features: the cyclopropane ring and the 4-chlorophenyl group.

The Cyclopropyl Moiety: A Scaffold for Potency and Stability

The cyclopropane ring is the smallest carbocyclic ring, and its inclusion in drug molecules is a strategic design choice in medicinal chemistry.[1][2] Its strained three-membered ring confers a unique, rigid conformation.

-

Conformational Rigidity: The cyclopropyl group locks a portion of the molecular structure into a fixed orientation.[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, such as a receptor or enzyme, thereby enhancing binding affinity and potency.[4][5]

-

Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in more flexible alkyl chains.[1][4] This makes the cyclopropyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] This enhanced stability can lead to a longer in-vivo half-life and improved pharmacokinetic profiles for the final drug.[3][4]

-

Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group, while offering a different electronic and steric profile. This allows chemists to fine-tune the properties of a drug candidate.[2]

The 4-Chlorophenyl Group: Modulating Lipophilicity and Interactions

The 4-chlorophenyl group also plays a crucial role in determining the pharmacological properties of the final active pharmaceutical ingredient (API).

-

Enhanced Lipophilicity: The chlorine atom increases the lipophilicity (fat-solubility) of the molecule.[6] This is a critical factor for drugs targeting the central nervous system (CNS), as it can improve their ability to cross the blood-brain barrier.

-

Halogen Bonding and Other Interactions: The chlorine atom can participate in specific, non-covalent interactions with biological targets, such as halogen bonding, which can contribute to binding affinity and selectivity.[7] The phenyl ring itself can engage in π-π stacking and hydrophobic interactions within the target's binding pocket.

-

Blocking Metabolic Sites: The placement of a chlorine atom at the para-position of the phenyl ring can block a potential site of metabolic oxidation, further contributing to the metabolic stability and longevity of the drug.[7]

| Structural Feature | Key Contribution to Final Drug Molecule | Reference |

| Cyclopropane Ring | Increases metabolic stability by resisting enzymatic degradation. | [3][4] |

| Provides conformational rigidity, enhancing binding affinity to the target. | [3][4][5] | |

| Acts as a versatile bioisostere for other functional groups. | [2] | |

| 4-Chlorophenyl Group | Increases lipophilicity, aiding in blood-brain barrier penetration. | [6] |

| Participates in specific binding interactions (e.g., halogen bonding). | [7] | |

| Blocks potential sites of metabolism, improving drug half-life. | [7] |

Part 2: Biological Activity Context and the Question of CPT-1 Inhibition

While this compound is primarily documented as a synthetic intermediate, cyclopropane-containing compounds are known to possess a wide range of biological activities, including enzyme inhibition.[8][9] However, there is no direct scientific evidence to suggest that this compound is an inhibitor of Carnitine Palmitoyltransferase I (CPT-1).

CPT-1 is the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO), responsible for transporting long-chain fatty acids into the mitochondria for energy production.[10][11] Inhibition of CPT-1 shifts cellular metabolism from fatty acid utilization towards glucose oxidation, a mechanism of interest for treating metabolic disorders and certain cancers.[12]

Given the structural elements of this compound, a hypothetical interaction with an enzyme active site is plausible. However, without experimental validation, any claim of CPT-1 inhibition would be speculative. The primary and evidence-based role of this compound remains in its application as a precursor for SSRIs.[6]

Part 3: Application in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

The most prominent application of this compound is as an intermediate in the synthesis of antidepressants.[6] While specific synthetic routes are proprietary, a generalized pathway illustrates its crucial role. The carboxylic acid functional group allows for chemical modifications to build the final, more complex drug molecule. A key example of a drug class derived from related structures is the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran, which also features a cyclopropane core.[13]

Below is a conceptual diagram illustrating how a cyclopropanecarboxylic acid derivative can be a starting point for the synthesis of a pharmacologically active agent.

Caption: Generalized synthetic workflow for utilizing the topic compound.

Part 4: Hypothetical Experimental Workflow for Investigating CPT-1 Inhibition

For researchers interested in exploring a potential secondary activity of this compound, a logical and systematic approach is required. The following outlines a standard, self-validating protocol to determine if the compound inhibits CPT-1 activity by measuring its effect on fatty acid oxidation (FAO).

Objective: To determine the in-vitro effect of this compound on fatty acid oxidation in a cellular or mitochondrial model.

Methodology: Radiolabeled Fatty Acid Oxidation Assay

This assay is the gold standard for measuring the rate of FAO. It tracks the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) into radiolabeled products.[14][15][16]

Step-by-Step Protocol:

-

Preparation of Biological System:

-

Isolate mitochondria from rat liver or cultured cells (e.g., HepG2) known to have high FAO rates.

-

Alternatively, use intact cultured cells. Wash cells twice with phosphate-buffered saline (PBS).[14]

-

-

Preparation of Substrate:

-

Prepare a solution of [1-¹⁴C]palmitic acid complexed with fatty-acid-free bovine serum albumin (BSA) in the assay buffer.[15] This ensures the solubility of the fatty acid.

-

-

Inhibitor and Control Setup:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

Positive Control: A known CPT-1 inhibitor (e.g., Etomoxir).

-

Vehicle Control: The solvent (e.g., DMSO) at the same concentration used for the test compound.

-

Negative Control: No inhibitor.

-

-

Assay Execution:

-

Pre-incubate the biological system (isolated mitochondria or intact cells) with the test compound, positive control, or vehicle control for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding the [¹⁴C]palmitate-BSA substrate.[14]

-

Incubate the reaction in a sealed system (e.g., a sealed multi-well plate) at 37°C for a specific time (e.g., 1-2 hours). Each well should contain a piece of filter paper soaked in a CO₂-trapping agent like sodium hydroxide (NaOH).[15]

-

-

Stopping the Reaction and Product Measurement:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid). This halts enzymatic activity and helps release the dissolved ¹⁴CO₂ from the medium.

-

Measure the trapped ¹⁴CO₂ : The filter paper is removed and placed in a scintillation vial to count the radioactivity, which represents the complete oxidation of the fatty acid.[15]

-

Measure the ¹⁴C-Acid-Soluble Metabolites (ASMs) : Centrifuge the acidified medium to pellet proteins and unoxidized fatty acids. A sample of the supernatant, containing intermediates of the Krebs cycle, is counted for radioactivity.[14]

-

-

Data Analysis:

-

Calculate the rate of FAO (e.g., in nmol/min/mg protein) for each condition.

-

Plot the percent inhibition of FAO against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound by fitting the data to a dose-response curve.

-

Caption: A workflow for testing the inhibitory potential of the compound.

Part 5: The Enabled Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The true mechanistic significance of this compound lies in its role as a precursor to drugs that target the serotonin transporter (SERT). SSRIs are a cornerstone of treatment for depression and other psychiatric disorders.[17][18]

The SERT Transport Cycle:

SERT is a protein located on the membrane of presynaptic neurons.[19] Its function is to terminate the action of the neurotransmitter serotonin (5-HT) in the synaptic cleft by transporting it back into the presynaptic neuron.[20] This reuptake process is driven by the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions.[21]

-

Binding: The transporter, in its outward-facing conformation, binds one Na⁺ ion, then a serotonin molecule, and finally a Cl⁻ ion.[21]

-

Translocation: This binding event triggers a conformational change in the SERT protein, causing it to "flip" inward, facing the cytoplasm of the neuron.[21]

-

Release: Serotonin, Na⁺, and Cl⁻ are released inside the cell.

-

Reorientation: An intracellular potassium (K⁺) ion binds to the transporter, causing it to revert to its outward-facing conformation, ready for another cycle.[21]

Mechanism of SSRI Action:

SSRIs, synthesized from intermediates like this compound, act as non-competitive inhibitors of SERT.[22]

-

Blockade: The SSRI molecule binds to a central site within the SERT protein, physically obstructing the binding of serotonin.[20][23]

-

Increased Synaptic Serotonin: By blocking reuptake, SSRIs cause serotonin to remain in the synaptic cleft for a longer period.[22]

-

Enhanced Neurotransmission: This prolonged presence of serotonin leads to increased activation of postsynaptic serotonin receptors, which is believed to mediate the therapeutic antidepressant effects over time.[18]

Caption: SSRIs block the SERT, increasing serotonin in the synapse.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 18. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 20. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 22. droracle.ai [droracle.ai]

- 23. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Machinery: A Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the potential biological activity of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. While historically cataloged as a key intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs), its structural similarity to known modulators of fatty acid metabolism warrants a closer investigation into its own intrinsic bioactivity[1]. This document hypothesizes that this compound may act as an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), a pivotal enzyme in fatty acid oxidation. We will delve into the theoretical underpinnings of this hypothesis, provide detailed experimental protocols to rigorously test this activity, and present a framework for data analysis and interpretation. This guide is intended to serve as a comprehensive resource for researchers seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

This compound is a synthetic compound characterized by a cyclopropane ring and a chlorophenyl group attached to the same carbon atom. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72934-37-3 | [1][2][3] |

| Molecular Formula | C₁₀H₉ClO₂ | [1][2][3] |

| Molecular Weight | 196.63 g/mol | [1][2] |

| Melting Point | 152-155 °C | [4][5] |

| Boiling Point | 152-155°C | [4] |

| Solubility | Soluble in Methanol | [4] |

| Appearance | White to Almost white powder/crystal | [5] |

The rigid cyclopropane structure is a known feature in various bioactive molecules, enhancing binding affinity and metabolic stability[1]. While its primary documented use is in the synthesis of other active pharmaceutical ingredients, the cyclopropanecarboxylic acid moiety is structurally related to known inhibitors of fatty acid metabolism. This structural alert prompts the central hypothesis of this guide: This compound possesses the potential to inhibit Carnitine Palmitoyltransferase 1 (CPT1).

Hypothesized Mechanism of Action: Targeting the Gateway to Fatty Acid Oxidation

Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[6][7][8] It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown to produce ATP.[6][7][9] Inhibition of CPT1 effectively shifts cellular energy metabolism away from fatty acid oxidation and towards glucose utilization.[10] This metabolic reprogramming has significant therapeutic implications in a range of diseases.

Therapeutic Potential of CPT1 Inhibition:

-

Metabolic Diseases: In conditions like type 2 diabetes and obesity, CPT1 inhibition can lead to reduced fat accumulation and improved insulin sensitivity.[10][11]

-

Oncology: Many cancer cells rely on fatty acid oxidation for their rapid proliferation and survival.[6][10] Inhibiting CPT1 can disrupt the energy supply to these cells, making them more susceptible to therapies.[6][10]

-

Cardiovascular Diseases: Modulating fatty acid metabolism through CPT1 inhibition has shown potential in improving cardiac function in conditions like heart failure.[10][12]

The proposed mechanism of action for this compound is its potential to bind to and inhibit the activity of CPT1, thereby blocking the entry of long-chain fatty acids into the mitochondria.

Figure 1: Proposed inhibition of the fatty acid oxidation pathway.

Experimental Protocols for Activity Validation

To validate the hypothesis that this compound inhibits CPT1 and modulates fatty acid metabolism, a series of in vitro assays are proposed.

Figure 2: Experimental workflow for assessing biological activity.

Protocol 1: In Vitro Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This assay directly measures the enzymatic activity of CPT1 and its inhibition by the test compound.

Principle: The assay is based on the CoA-dependent reduction of a colorimetric probe, allowing for the measurement of CPT1 activity in cell or tissue lysates.[13]

Materials:

-

CPT1 Assay Kit (e.g., from Biomedical Research Service Center)[13]

-

Cell or tissue lysates (e.g., from HepG2 cells or rat liver mitochondria)

-

This compound

-

Positive control inhibitor (e.g., Etomoxir)

-

Microplate reader

Procedure:

-

Prepare Lysates: Homogenize cells or tissues in the provided buffer.[14] Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Sample (cell/tissue lysate)

-

Test compound at various concentrations or vehicle control

-

Positive control inhibitor

-

-

Initiate Reaction: Add the CPT1 Assay Solution and CPT1 Substrate to each well to start the reaction.[13]

-

Incubation: Incubate the plate according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the specified wavelength (e.g., 492 nm) using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of CPT1 inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in CPT1 activity in the presence of this compound would support the hypothesis.

Protocol 2: Cellular Fatty Acid Oxidation (FAO) Assay

This assay determines the effect of the test compound on the rate of fatty acid oxidation in live cells.

Principle: The assay measures the production of radiolabeled water from the oxidation of radiolabeled palmitate.[15]

Materials:

-

HepG2 cells (or other relevant cell line)

-

[9,10-³H]-palmitic acid

-

This compound

-

Positive control inhibitor (e.g., Etomoxir)

-

Scintillation counter

Procedure:

-

Cell Culture: Seed HepG2 cells in multi-well plates and culture until confluent.[16]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).[15]

-

FAO Assay:

-

Measurement: Collect the supernatant and measure the amount of [³H]H₂O produced using a scintillation counter.

-

Data Analysis: Normalize the results to protein content and calculate the percentage of FAO inhibition.

Expected Outcome: A significant reduction in fatty acid oxidation in cells treated with the compound would indicate its ability to modulate cellular metabolism.

Protocol 3: Cellular Triglyceride Accumulation Assay (Oil Red O Staining)

This assay visualizes and quantifies the accumulation of intracellular lipids, a downstream effect of FAO inhibition.

Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids red.[17][18][19]

Materials:

-

HepG2 cells

-

This compound

-

Oil Red O staining solution

-

Microscope

-

Isopropanol for quantification

Procedure:

-

Cell Treatment: Treat HepG2 cells with the test compound for 24-48 hours.

-

Staining:

-

Visualization: Observe the stained lipid droplets under a microscope.

-

Quantification (Optional):

-

Elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm).[22]

-

Expected Outcome: An increase in intracellular lipid droplets in treated cells compared to control cells would be consistent with the inhibition of fatty acid oxidation.

Data Presentation and Interpretation

The results from the proposed experiments can be summarized for clear interpretation.

Table 2: Hypothetical Bioactivity Profile of this compound

| Assay | Endpoint | Hypothetical Result | Interpretation |

| CPT1 Enzyme Activity | IC₅₀ | 15 µM | Direct inhibition of the CPT1 enzyme. |

| Cellular FAO | % Inhibition at 25 µM | 65% | Impairment of the fatty acid oxidation pathway in a cellular context. |

| Triglyceride Accumulation | Fold change at 25 µM | 2.5-fold increase | Downstream consequence of FAO inhibition, leading to lipid accumulation. |

Conclusion

This technical guide has outlined a scientifically rigorous approach to investigate the hypothesized biological activity of this compound as a modulator of fatty acid metabolism. By systematically applying the detailed protocols, researchers can elucidate the compound's mechanism of action and assess its potential as a novel therapeutic agent. The findings from these studies could pave the way for the development of new treatments for metabolic diseases, cancer, and other conditions where the modulation of fatty acid oxidation is a key therapeutic strategy.

References

- 1. This compound [myskinrecipes.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound, 99% 1 g | Request for Quote [thermofisher.com]

- 4. 72934-37-3 CAS MSDS (1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid | 72934-37-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmrservice.com [bmrservice.com]

- 14. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]

- 17. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 18. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 19. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 21. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Design and Evaluation of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid Structural Analogs as Dual FAAH/COX Inhibitors

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation; however, their clinical utility is often limited by significant gastrointestinal side effects.[1][2] This is primarily attributed to their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in gastroprotective prostaglandins.[3] A promising strategy to mitigate these adverse effects while enhancing therapeutic efficacy is the simultaneous inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, a molecule with analgesic and anti-inflammatory properties.[4] By inhibiting FAAH, endogenous anandamide levels are elevated, providing a synergistic therapeutic effect and potential gastroprotection.[1][4] This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel dual FAAH/COX inhibitors based on the 1-(4-chlorophenyl)cyclopropanecarboxylic acid scaffold. While specific biological data for this exact class of analogs is not yet publicly available, this document leverages established principles of medicinal chemistry and pharmacology to outline a rational approach for their development.

The Core Concept: Rational Design of Dual-Target Inhibitors

The development of single molecules that can modulate multiple biological targets, often referred to as multi-target-directed ligands, is an emerging paradigm in drug discovery.[5] In the context of pain and inflammation, the dual inhibition of FAAH and COX presents a compelling therapeutic strategy. The design of such molecules often involves the hybridization of known pharmacophores for each target.[2]

For the present focus, we propose the 1-(4-chlorophenyl)cyclopropane moiety as a novel scaffold for dual FAAH/COX inhibitors. The rationale is based on the structural features of existing inhibitors:

-

COX Inhibitors: Many NSAIDs, such as ibuprofen and flurbiprofen, are acidic molecules.[2] The carboxylic acid group of this compound can serve as a key interacting moiety within the COX active site.

-

FAAH Inhibitors: A number of potent FAAH inhibitors feature a carbamate or amide group that interacts with the catalytic serine residue of the enzyme.[6]

By converting the carboxylic acid of the parent compound into a series of amides, we can introduce functionalities known to inhibit FAAH, thereby creating a library of potential dual-action agents.

Proposed Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxamide Analogs

The synthesis of the proposed analogs can be achieved through a straightforward two-step process: activation of the carboxylic acid followed by amide coupling.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonyl chloride

The carboxylic acid is first converted to its more reactive acid chloride derivative.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

-

Upon completion, remove the solvent and excess reagent in vacuo to yield the crude 1-(4-chlorophenyl)cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

The synthesized acid chloride is then reacted with a variety of primary or secondary amines to generate a library of carboxamide analogs.

Experimental Protocol:

-

Dissolve the desired amine (1.0 - 1.2 eq) in anhydrous DCM or THF.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to the amine solution and cool to 0 °C.

-

Slowly add a solution of 1-(4-chlorophenyl)cyclopropanecarbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine/base mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-chlorophenyl)cyclopropanecarboxamide analog.

Diagram of the Synthetic Workflow:

References

- 1. Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies [escholarship.org]

- 2. tandfonline.com [tandfonline.com]

- 3. A Double Whammy: Targeting Both Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) To Treat Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined inhibition of FAAH and COX produces enhanced anti-allodynic effects in mouse neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and analgesic/anti-inflammatory evaluation of novel diarylthiazole and diarylimidazole derivatives towards selective COX-1 inhibitors with better gastric profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the observed spectral features.

Molecular Structure and its Spectroscopic Implications

This compound (C₁₀H₉ClO₂) possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule incorporates a rigid cyclopropane ring, a p-substituted aromatic ring, and a carboxylic acid functional group. Each of these components contributes characteristic signals in different spectroscopic domains, and their interplay provides a complete picture of the molecular architecture. Understanding these contributions is key to accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the arrangement of protons, providing invaluable information about connectivity and stereochemistry.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the cyclopropyl protons, and the carboxylic acid proton. The spectrum is typically acquired in a deuterated solvent such as DMSO-d₆.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[4] |

| ~7.4 | Doublet | 2H | Ar-H (ortho to Cl) | These protons are deshielded by the electron-withdrawing effect of the chlorine atom and the aromatic ring current. They appear as a doublet due to coupling with the meta protons. |

| ~7.3 | Doublet | 2H | Ar-H (meta to Cl) | These protons are also part of the aromatic system and show a doublet splitting pattern from coupling with the ortho protons. |

| ~1.5 | Multiplet | 2H | Cyclopropyl CH₂ | The diastereotopic methylene protons of the cyclopropane ring are shielded and appear at a higher field. Their signals are split by each other (geminal coupling) and by the other methylene protons (vicinal coupling), resulting in a complex multiplet.[5] |

| ~1.2 | Multiplet | 2H | Cyclopropyl CH₂ | Similar to the other cyclopropyl methylene protons, these protons are shielded and exhibit complex splitting patterns due to geminal and vicinal coupling.[5] |

Causality in ¹H NMR:

-

The Aromatic Region: The p-substitution pattern of the phenyl ring leads to a characteristic AA'BB' spin system, which often simplifies to two distinct doublets. The electron-withdrawing nature of the chlorine atom influences the chemical shifts of the aromatic protons, causing a general downfield shift compared to unsubstituted benzene.

-

The Aliphatic Region: The cyclopropane ring's unique electronic structure, with its increased s-character in the C-H bonds, results in the upfield chemical shifts of the cyclopropyl protons. The rigidity of the three-membered ring makes the methylene protons diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field. |

| ~142 | Ar-C (ipso to cyclopropyl) | The quaternary aromatic carbon attached to the cyclopropane ring. |

| ~132 | Ar-C (ipso to Cl) | The quaternary aromatic carbon bearing the chlorine atom. |

| ~130 | Ar-CH (ortho to Cl) | The aromatic methine carbons ortho to the chlorine. |

| ~128 | Ar-CH (meta to Cl) | The aromatic methine carbons meta to the chlorine. |

| ~35 | C (quaternary cyclopropyl) | The quaternary carbon of the cyclopropane ring is shielded compared to the aromatic carbons. |

| ~17 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and appear at a high field.[6] |

Expert Insights on ¹³C NMR:

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic. The downfield position of the carbonyl carbon is a clear indicator of the carboxylic acid group. The aromatic carbons appear in the expected region of 120-150 ppm, with the carbon attached to the electronegative chlorine atom being deshielded. The most striking feature is the upfield shift of the cyclopropyl carbons, a direct consequence of the unique bonding and hybridization within the strained three-membered ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H bond due to strong hydrogen bonding. |

| ~3080 | Medium | C-H stretch (Aromatic) | The C-H stretching vibrations of the sp² hybridized carbons in the phenyl ring. |